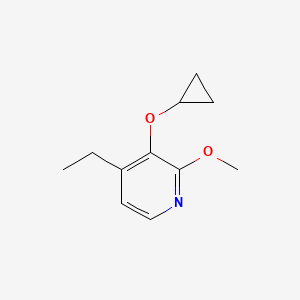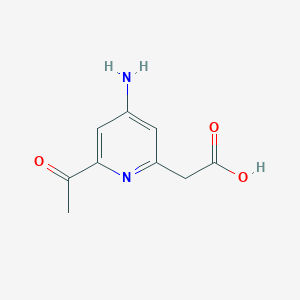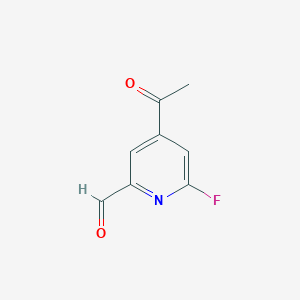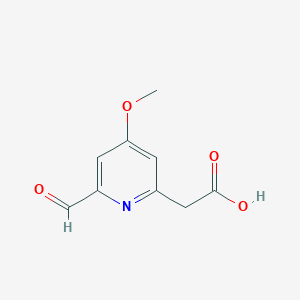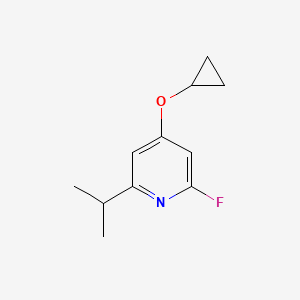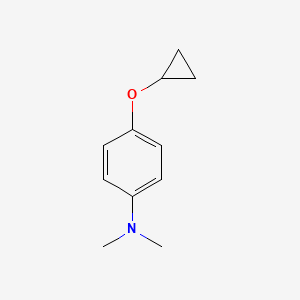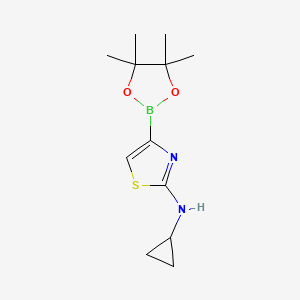
N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions. This compound combines the unique properties of a thiazole ring, a cyclopropylamino group, and a boronic ester, making it a valuable building block in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)thiazole-4-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic ester group. One common method includes the cyclization of a suitable precursor with sulfur and an amine to form the thiazole ring. The cyclopropylamino group can be introduced through nucleophilic substitution reactions. Finally, the boronic ester group is introduced via borylation reactions using pinacol boronic esters under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation.
Boranes: Formed through reduction.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)thiazole-4-boronic acid pinacol ester involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The thiazole ring and cyclopropylamino group may interact with specific molecular targets, influencing biological pathways and exhibiting bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
2-(Aminomethyl)thiazole-4-boronic Acid Pinacol Ester: Similar structure but with an aminomethyl group instead of a cyclopropylamino group.
Uniqueness
2-(Cyclopropylamino)thiazole-4-boronic acid pinacol ester is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C12H19BN2O2S |
|---|---|
Peso molecular |
266.17 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H19BN2O2S/c1-11(2)12(3,4)17-13(16-11)9-7-18-10(15-9)14-8-5-6-8/h7-8H,5-6H2,1-4H3,(H,14,15) |
Clave InChI |
KOOMDIWQDXRYTE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


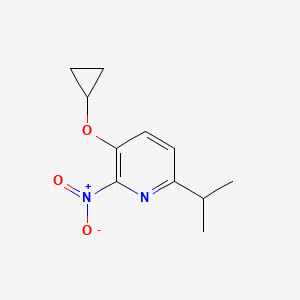
![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)
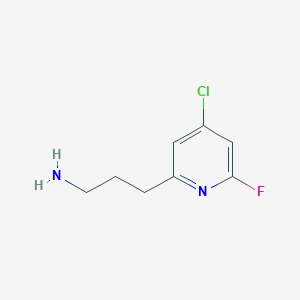
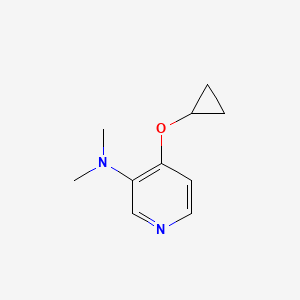
![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
